molecular formula C10H14OS B7995999 (2-Isopropoxyphenyl)(methyl)sulfane

(2-Isopropoxyphenyl)(methyl)sulfane

Cat. No.: B7995999
M. Wt: 182.28 g/mol
InChI Key: SEDSXGKRHBMRSX-UHFFFAOYSA-N
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Description

(2-Isopropoxyphenyl)(methyl)sulfane is an organic compound belonging to the class of aryl thioethers, which are characterized by a sulfur atom connecting a methyl group and a substituted phenyl ring . The structure features a 2-isopropoxy substituent on the phenyl ring, which can influence the compound's electronic properties and steric profile. Aryl thioethers like this one serve as valuable intermediates and building blocks in organic synthesis and materials science . As a thioether, this compound can be functionalized at the sulfur center. A key reaction involves S-oxidation to form the corresponding sulfoxide or sulfone, which significantly alters the polarity and electronic characteristics of the molecule . Furthermore, the methyl group attached to sulfur can be deprotonated using strong bases, such as alkyllithium reagents, to generate nucleophilic species (e.g., C6H5SCH2Li) that can be alkylated to construct more complex molecular architectures . The specific isopropoxy substitution pattern may lend utility in the development of ligands for catalysis or as a core structure in the synthesis of functional materials and active pharmaceutical ingredients (APIs). Researchers can use this chemical as a versatile scaffold for method development and exploration of structure-activity relationships. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methylsulfanyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDSXGKRHBMRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2-isopropoxyphenol with a methyl sulfane precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of methyl sulfane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-Isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The table below compares (2-Isopropoxyphenyl)(methyl)sulfane with key structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
This compound C₁₀H₁₄O₂S ~194.28 2-isopropoxy, methyl sulfide Aromatic, bulky alkoxy substituent
(5-Ethyl-2-isopropoxy-4-methoxyphenyl)(methyl)sulfane C₁₃H₂₀O₂S 240.36 5-ethyl, 4-methoxy, 2-isopropoxy Multiple substituents enhance steric hindrance
(2-Chloroethyl)(methyl)sulfane C₃H₇ClS 140.65 Chloroethyl, methyl sulfide Aliphatic, reactive chloro group
2-Bromothioanisole C₇H₇BrS 203.10 2-bromo, methyl sulfide Aromatic, halogen substituent
(3',4'-Difluorobiphenyl-3-yl)(methyl)sulfane (DFBPMS) C₁₃H₁₀F₂S 248.28 3,4'-difluoro, biphenyl system Fluorinated, biphenyl backbone

Key Observations :

  • Substituent Effects : Bulky groups (e.g., isopropoxy in the target compound) reduce solubility in polar solvents but enhance thermal stability compared to smaller alkyl or halogenated analogs like 2-bromothioanisole.
  • Reactivity : Aliphatic sulfides (e.g., (2-Chloroethyl)(methyl)sulfane) are more prone to nucleophilic substitution at the chloro site, whereas aromatic sulfides exhibit stability under mild conditions.

Sulfur Oxidation State and Reactivity

This compound contains a sulfide group (S⁻²), distinct from sulfane sulfur compounds (e.g., persulfides, polysulfides) where sulfur exists in 0 or -1 oxidation states. Key differences include:

  • Sulfane Sulfur : Reactive, participates in sulfur transfer (e.g., to cyanide or thiols) and acts as H₂S reservoir. Examples include garlic-derived polysulfides with anticancer properties.
  • Sulfide Group : Less reactive; oxidation yields sulfoxides (S⁰) or sulfones (S⁺²). The target compound’s stability against oxidation is likely enhanced by the electron-donating isopropoxy group.

Analytical Characterization

  • NMR Spectroscopy : Aromatic protons in the target compound’s isopropoxy group would show splitting patterns (e.g., septet for -OCH(CH₃)₂), while the methyl sulfide group resonates near δ 2.1–2.5 ppm (¹H NMR).
  • Comparison : Sulfane sulfur compounds require specialized detection (e.g., cyanide-assisted spectrophotometry or phosphine trapping agents), whereas sulfides are analyzed via standard GC-MS or HPLC.

Biological Activity

(2-Isopropoxyphenyl)(methyl)sulfane is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring and a methyl sulfane group. The compound can undergo several reactions, including oxidation to form sulfoxides and sulfones, reduction to thiols, and substitution reactions leading to various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism involves modulation of enzymatic activity through binding, which can lead to various biological effects depending on the context of use.

Antidiabetic Properties

Recent studies have explored the compound's potential as an antidiabetic agent. Research indicates that derivatives of thiourea compounds, related to this compound, exhibit significant inhibition against enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . This inhibition can contribute to lowering blood glucose levels and managing diabetes.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds structurally similar to it have shown effectiveness in scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases .

Antibacterial Effects

The antibacterial properties of this compound have been investigated alongside other thiourea derivatives. Some studies report moderate antibacterial activity against common bacterial strains, suggesting its potential as a lead compound in developing new antibacterial agents .

Comparative Analysis

The uniqueness of this compound lies in its isopropoxy group, which influences its reactivity and biological interactions compared to similar compounds:

Compound NameStructure DescriptionNotable Activity
(2-Methoxyphenyl)(methyl)sulfaneMethoxy group instead of isopropoxyModerate antioxidant activity
(2-Ethoxyphenyl)(methyl)sulfaneEthoxy groupAntibacterial properties
(2-Propoxyphenyl)(methyl)sulfanePropoxy groupComparable reactivity but less potent

Case Studies

  • In Vivo Studies : A study involving the administration of thiourea derivatives in Swiss male albino mice demonstrated significant antidiabetic effects without notable toxicity on hematological parameters. The compounds were assessed for their ability to inhibit glucose-6-phosphatase, a critical enzyme in glucose metabolism .
  • Toxicological Assessment : Toxicity evaluations showed that certain derivatives did not adversely affect liver histology or biochemical markers at therapeutic doses, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Isopropoxyphenyl)(methyl)sulfane, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Nucleophilic substitution reactions using 2-isopropoxyphenol and methyl sulfanyl precursors (e.g., methyl iodide) under basic conditions (e.g., sodium hydroxide) are common. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–80°C) to enhance yields. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures purity .
  • Data Example : A typical reaction yields 70–85% product with >95% purity confirmed by HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • <sup>1</sup>H NMR : Aromatic protons appear as multiplet signals at δ 6.8–7.2 ppm, while the isopropoxy group shows a septet (δ 4.5–4.7 ppm) and doublets (δ 1.2–1.4 ppm) for methyl groups. The methylsulfane moiety resonates as a singlet near δ 2.1 ppm .
  • IR Spectroscopy : Stretching vibrations for C-O (1250 cm<sup>-1</sup>) and S-C (700 cm<sup>-1</sup>) bonds are diagnostic.
  • Mass Spectrometry : Molecular ion [M]<sup>+</sup> at m/z 212 (C10H14O2S) with fragmentation patterns confirming substituent loss (e.g., isopropoxy group) .

Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC50 values. Structural analogs with halogen substituents show enhanced activity due to lipophilicity .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, isopropoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Steric and Electronic Effects : The isopropoxy group increases steric hindrance, slowing reactions at the ortho position. Fluorine’s electron-withdrawing effect enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack (e.g., by amines or thiols). Kinetic studies using <sup>31</sup>P NMR (for phosphine trapping) quantify reaction rates .
  • Data Example : Fluorinated analogs react 2–3× faster with thiols than non-fluorinated derivatives .

Q. What strategies resolve contradictory data on the biological activity of sulfane sulfur compounds across experimental models?

  • Methodology :

  • Dose-Response Reconciliation : Validate assays using standardized sulfane sulfur quantification (e.g., phosphine trapping with <sup>31</sup>P NMR or fluorescent probes like methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate) .
  • Model-Specific Factors : Account for cellular redox environments (e.g., glutathione levels) that alter compound stability. Comparative studies in in vitro vs. in vivo models (e.g., zebrafish) clarify discrepancies .

Q. How can computational modeling predict the metabolic pathways and toxicity profile of this compound when direct data is limited?

  • Methodology :

  • QSAR and ADMET Prediction : Use tools like SwissADME or Schrödinger to simulate hepatic metabolism (e.g., cytochrome P450-mediated oxidation) and prioritize lab validation. Extrapolate toxicity using organosulfur compound class data, focusing on hepatotoxicity and nephrotoxicity endpoints .
  • Case Study : Analogous methylsulfane compounds show Phase I metabolism via sulfoxidation, forming stable sulfoxide metabolites detectable by LC-MS/MS .

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